molecular formula C18H20N2O3 B5293914 N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide

N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide

Cat. No. B5293914
M. Wt: 312.4 g/mol
InChI Key: NCJDGNIEHKEVDE-UHFFFAOYSA-N
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Description

N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide, also known as MIHCA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MIHCA belongs to the class of compounds known as benzamides and is known to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties.

Mechanism of Action

The mechanism of action of N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide is not fully understood. However, it is believed to exert its effects by inhibiting the activity of certain enzymes and signaling pathways. N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide has been shown to exhibit several biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the regulation of inflammation. N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide has also been found to induce apoptosis in cancer cells and inhibit the growth of tumors. Furthermore, N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide has been shown to inhibit angiogenesis, which is the formation of new blood vessels in tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide in lab experiments is its potential therapeutic applications. N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one of the limitations of using N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide in lab experiments is its limited solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide. One possible direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its potential as a chemotherapeutic agent for the treatment of cancer. Furthermore, it would be interesting to investigate the mechanism of action of N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide in more detail to better understand its effects on various signaling pathways. Finally, the development of new analogs of N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide with improved solubility and bioavailability could lead to the development of more effective drugs.

Synthesis Methods

The synthesis of N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide involves the reaction of 3-methylbenzoic acid with isobutylamine followed by the addition of N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide. The resulting product is then reacted with 2-hydroxy-4-aminobenzamide to obtain N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide.

Scientific Research Applications

N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide has also been found to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Furthermore, N-[2-hydroxy-4-(isobutyrylamino)phenyl]-3-methylbenzamide has been shown to exhibit anti-tumor properties by inhibiting angiogenesis and reducing the formation of blood vessels in tumors.

properties

IUPAC Name

N-[2-hydroxy-4-(2-methylpropanoylamino)phenyl]-3-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-11(2)17(22)19-14-7-8-15(16(21)10-14)20-18(23)13-6-4-5-12(3)9-13/h4-11,21H,1-3H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCJDGNIEHKEVDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)NC(=O)C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sdccgsbi-0139195.P001

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